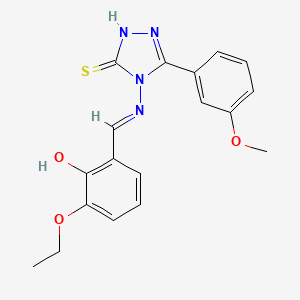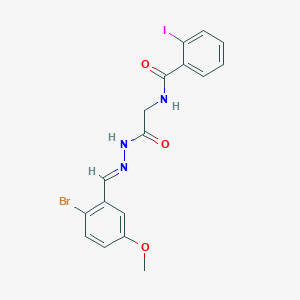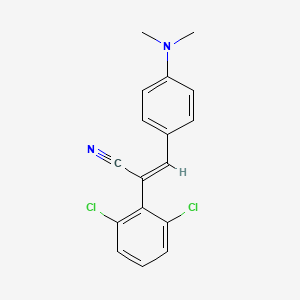![molecular formula C22H17I2N3O2 B12040033 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide typically involves multiple steps. One common route includes the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This is followed by the formation of a hydrazide derivative through the reaction with propanohydrazide. The final step involves the condensation reaction with 2-hydroxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of iodine atoms and the hydrazide group can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler analog without the hydrazide and Schiff base functionalities.
3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide: Lacks the Schiff base formed with 2-hydroxybenzaldehyde.
3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol: Contains a diol group instead of the hydrazide and Schiff base.
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide is unique due to its combination of iodine-substituted carbazole, hydrazide, and Schiff base functionalities. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.
Propiedades
Fórmula molecular |
C22H17I2N3O2 |
|---|---|
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17I2N3O2/c23-15-5-7-19-17(11-15)18-12-16(24)6-8-20(18)27(19)10-9-22(29)26-25-13-14-3-1-2-4-21(14)28/h1-8,11-13,28H,9-10H2,(H,26,29)/b25-13+ |
Clave InChI |
FZNTZDNBUWXOSF-DHRITJCHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)


![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)

